Tert-butyl 4-acetylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-acetylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.30 g/mol . It is a derivative of piperidine and is commonly used as an intermediate in organic synthesis and pharmaceutical chemistry . The compound is typically a pale yellow liquid at room temperature and pressure .
Mechanism of Action
Target of Action
This compound is a derivative of piperidine and is primarily used as an intermediate in organic synthesis .
Mode of Action
Piperidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Boc-4-acetylpiperidine. For instance, it should be stored in a cool, dry, well-ventilated place, away from fire and oxidizing agents . It is also sensitive to light and should be kept in a dark place .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from β-Keto Ester: The precursor β-keto ester is reacted with a 6.0M sodium hydroxide solution under reflux conditions for 20 hours. The reaction mixture is then diluted with water and quenched with dichloromethane.
Synthesis from Amide Precursor: The amide precursor is dissolved in anhydrous tetrahydrofuran and cooled to -78°C. Methylmagnesium bromide is added slowly, and the reaction mixture is allowed to warm to 0°C and stirred for 2 hours.
Industrial Production Methods: Industrial production methods for tert-butyl 4-acetylpiperidine-1-carboxylate typically involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the acetyl group or tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the piperidine ring.
Reduction Products: Alcohol derivatives of the original compound.
Substitution Products: Compounds with new functional groups replacing the acetyl or tert-butyl groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules .
- Employed in the preparation of various piperidine derivatives.
Biology:
- Studied for its potential biological activity and interactions with biological targets.
Medicine:
- Investigated for its potential use in pharmaceutical formulations and drug development.
Industry:
Comparison with Similar Compounds
- Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate
- Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
- Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
Uniqueness:
Properties
IUPAC Name |
tert-butyl 4-acetylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9(14)10-5-7-13(8-6-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVBBNZWMSTMAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(CC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450938 | |
Record name | Tert-butyl 4-acetylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206989-61-9 | |
Record name | 1-Piperidinecarboxylic acid, 4-acetyl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206989-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tert-butyl 4-acetylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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